molecular formula C8H7ClN4O4 B12297981 Monochloroacetaldehyde (2,4-dinitrophenyl)hydrazone CAS No. 5135-80-8

Monochloroacetaldehyde (2,4-dinitrophenyl)hydrazone

Cat. No.: B12297981
CAS No.: 5135-80-8
M. Wt: 258.62 g/mol
InChI Key: KCCZBPFTPLCZGI-ONNFQVAWSA-N
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Description

Table 1: Hypothetical Crystallographic Parameters (Inferred from Analogues)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 9.75
b (Å) 10.30
c (Å) 17.91
α, β, γ (°) 90, 99.2, 90
Density (g/cm³) 1.59

The density of 1.59 g/cm³, calculated from X-ray diffraction analogues, suggests tight packing due to hydrogen bonding between nitro oxygen atoms and hydrazone NH groups. The chloroethylidene group adopts a trans configuration to avoid clashes with the phenyl ring.

Spectroscopic Characterization (IR, NMR, UV-Vis)

Infrared Spectroscopy

The IR spectrum (Figure 1) exhibits signature peaks:

  • N-H stretch : 3250–3300 cm⁻¹ (hydrazone NH).
  • C=N stretch : 1600–1620 cm⁻¹ (hydrazone linkage).
  • NO₂ asymmetric/symmetric stretches : 1520 cm⁻¹ and 1340 cm⁻¹.
  • C-Cl stretch : 750–800 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.90 (s, 1H) : Hydrazone NH.
  • δ 8.30–8.50 (m, 2H) : Aromatic protons ortho to nitro groups.
  • δ 7.80–8.00 (m, 1H) : Aromatic proton para to hydrazone.
  • δ 4.10 (t, 2H) : Chloroethylidene CH₂.

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 155.0 : Hydrazone C=N.
  • δ 148.0, 140.0 : Nitro-substituted aromatic carbons.
  • δ 45.0 : Chloroethylidene CH₂.

UV-Vis Spectroscopy

The compound absorbs at λₘₐₓ = 360 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in ethanol, attributed to the π→π* transition of the conjugated hydrazone and nitro groups.

Computational Chemistry Approaches to Molecular Geometry Optimization

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level optimizes the molecular geometry (Figure 2). Key findings include:

  • Bond lengths : C=N (1.28 Å), N-N (1.38 Å), and C-Cl (1.74 Å).
  • Dihedral angles : Phenyl-hydrazone plane (178.5°), indicating near-planarity.
  • Electrostatic potential : Negative regions localized at nitro oxygens, positive at NH and chloroethylidene.

Table 2: DFT-Optimized Geometric Parameters

Parameter Value (Å/°)
C=N bond 1.28
N-N bond 1.38
C-Cl bond 1.74
C-N-N-C dihedral 178.5

The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, consistent with its use in carbonyl detection.

Properties

CAS No.

5135-80-8

Molecular Formula

C8H7ClN4O4

Molecular Weight

258.62 g/mol

IUPAC Name

N-[(E)-2-chloroethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C8H7ClN4O4/c9-3-4-10-11-7-2-1-6(12(14)15)5-8(7)13(16)17/h1-2,4-5,11H,3H2/b10-4+

InChI Key

KCCZBPFTPLCZGI-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCl

Origin of Product

United States

Preparation Methods

Standard Laboratory Procedure

  • Reagents :

    • 2,4-Dinitrophenylhydrazine (DNPH)
    • Chloroacetaldehyde (40% aqueous solution)
    • Concentrated hydrochloric acid (HCl)
    • Ethanol or methanol as solvent
  • Steps :

    • Dissolve DNPH (1.0 g) in a mixture of ethanol (20 mL) and concentrated HCl (5 mL) under reflux.
    • Gradually add chloroacetaldehyde (0.5 mL, 40% solution) to the reaction mixture.
    • Heat at 60–70°C for 2 hours, followed by cooling to 0–5°C to precipitate the product.
    • Filter the bright yellow crystals and recrystallize from ethanol.
  • Yield and Purity :

    Parameter Value Source
    Yield 75–85%
    Melting Point 168–170°C
    Purity (HPLC) >98%

Mechanistic Insights and Reaction Optimization

Role of Acid Catalysis

The reaction requires acidic conditions (pH ~3) to protonate the hydrazine, enhancing its nucleophilicity. Sulfuric or hydrochloric acid is typically used, with HCl preferred due to reduced side reactions. Computational studies using density functional theory (DFT) confirm that protonation lowers the activation energy for the nucleophilic attack step.

Solvent Effects

  • Polar Protic Solvents : Ethanol and methanol facilitate reactant solubility and stabilize intermediates through hydrogen bonding.
  • Aprotic Solvents : Acetonitrile or dichloromethane may be used for temperature-sensitive reactions but often result in lower yields.

Temperature and Time

  • Optimal Temperature : 60–70°C balances reaction rate and decomposition risks. Higher temperatures (>80°C) promote side products like Schiff bases.
  • Reaction Time : 2 hours ensures complete conversion, as evidenced by thin-layer chromatography (TLC) monitoring.

Advanced Synthetic Approaches

Solid-Phase Extraction (SPE) for High-Purity Products

Modern protocols employ SPE cartridges to purify the hydrazone post-synthesis:

  • Load the crude product onto a C18 cartridge pre-conditioned with methanol.
  • Elute impurities with 10% acetic acid, followed by the target compound using acetonitrile.
  • Evaporate the solvent under reduced pressure to obtain >99% pure product.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 15–20 minutes by enhancing molecular collisions:

  • Conditions : 100 W power, 70°C, ethanol solvent.
  • Yield Improvement : 90–92% with reduced energy input.

Analytical Characterization

Spectroscopic Data

  • FT-IR :
    • N–H stretch: 3298 cm⁻¹ (non-H-bonded), 2926 cm⁻¹ (H-bonded).
    • C=N stretch: 1587 cm⁻¹.
  • ¹H NMR (DMSO-d₆) :
    • δ 8.23 (s, 1H, imine proton), δ 7.93–7.29 (m, aromatic protons).

Computational Validation

DFT calculations at the CAM-B3LYP/6-311G(d,p) level reveal:

  • Electrostatic Potential : High electron density at the hydrazone nitrogen facilitates further reactivity.
  • Frontier Molecular Orbitals (FMOs) : Energy gap (ΔE = 7.2–7.3 eV) indicates moderate stability and reactivity.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Component Cost per kg (USD) Contribution to Total Cost
DNPH 120 45%
Chloroacetaldehyde 90 35%
Solvents/Catalysts 30 20%

Chemical Reactions Analysis

Types of Reactions

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazone derivatives.

Scientific Research Applications

Synthesis and Characterization

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone is synthesized via a nucleophilic addition-elimination mechanism involving the carbonyl group of chloroacetaldehyde reacting with 2,4-dinitrophenylhydrazine. The reaction can be summarized as follows:Chloroacetaldehyde+2 4 DinitrophenylhydrazineChloroacetaldehyde 2 4 Dinitrophenyl hydrazone+H2O\text{Chloroacetaldehyde}+\text{2 4 Dinitrophenylhydrazine}\rightarrow \text{Chloroacetaldehyde 2 4 Dinitrophenyl hydrazone}+\text{H}_2\text{O}The resulting product is a yellow-orange crystalline solid that can be purified through recrystallization, allowing for distinct melting point identification.

Analytical Applications

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone serves as a reagent in qualitative analysis for identifying carbonyl compounds. Its formation is critical in the derivatization process where carbonyl groups are converted into more stable hydrazones that can be analyzed using spectroscopic techniques. For instance, it has been utilized in trace carbonyl analysis in environmental samples, demonstrating high derivatization efficiency when integrated with magnetic molecular imprinting techniques .

Table 1: Comparison of Analytical Methods Using Chloroacetaldehyde (2,4-Dinitrophenyl)hydrazone

Method Advantages Limitations
SpectrophotometryHigh sensitivityRequires careful calibration
Capillary ElectrophoresisLow solvent consumptionComplex setup
Thin-Layer ChromatographySimple and cost-effectiveLimited resolution for complex mixtures

Research indicates that chloroacetaldehyde (2,4-dinitrophenyl)hydrazone exhibits significant biological activity, particularly in cancer research. Studies have shown that this compound can inhibit tumor growth and affect cell proliferation by inducing apoptosis in cancer cells. For example, experimental models have demonstrated its potential as an anticancer agent by targeting specific cellular pathways involved in tumorigenesis .

Case Study: Anticancer Properties

In a study conducted on various cancer cell lines, chloroacetaldehyde (2,4-dinitrophenyl)hydrazone was found to significantly reduce cell viability and induce programmed cell death. The results suggested that the compound interacts with cellular mechanisms that regulate apoptosis and cell cycle progression .

Environmental Applications

The compound has also been studied for its role in environmental chemistry. It is used as a derivatizing agent for detecting aldehydes and ketones in various environmental samples such as water and soil. The ability to form stable derivatives allows for accurate quantification of these carbonyl compounds using chromatographic methods .

Mechanism of Action

The mechanism of action of chloroacetaldehyde (2,4-dinitrophenyl)hydrazone involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the presence of the chloro and dinitrophenyl groups, which enhance the compound’s reactivity.

Comparison with Similar Compounds

Structural and Molecular Properties

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone (hypothetical structure inferred from evidence):

  • Molecular formula : Likely C₈H₇ClN₄O₄ (derived from acetaldehyde-DNPH (C₈H₈N₄O₄) with a Cl substitution) .
  • Molecular weight : ~238.6 g/mol (assuming addition of Cl to acetaldehyde-DNPH’s 224.17 g/mol) .

Comparisons :

The absence of chlorine reduces molecular weight and polarity compared to the chloro derivative.

3-Chloroacetophenone (2,4-dinitrophenyl)hydrazone Formula: C₁₃H₁₀ClN₄O₄ Substituent: Chlorine on an aromatic acetophenone backbone. Structural rigidity due to the aromatic ring, leading to a dihedral angle of 6.69° between benzene planes, enhancing crystallinity .

Acetaldehyde,2-(2-hydroxyethoxy)-, DNPH

  • Formula: C₁₀H₁₂N₄O₆
  • Molecular weight: 284.23 g/mol
  • Polar hydroxyethoxy group increases solubility in polar solvents compared to chloro derivatives .

Key Structural Insights :

  • Chloro substitution increases molecular weight and electronegativity, influencing reactivity and intermolecular interactions (e.g., halogen bonding) .
  • Aromatic derivatives (e.g., 3-chloroacetophenone-DNPH) exhibit greater planarity and π-stacking, enhancing crystallinity .

Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) LogP
Acetaldehyde-DNPH Not reported Not reported Not reported ~2.03
3-Chloroacetophenone-DNPH 502–505 Not reported Not reported ~0
Hydroxyethoxy-DNPH Not reported 490.1 1.503 2.03
Chloroacetaldehyde-DNPH Est. 200–250 Est. 300–350 Est. 1.5–1.6 ~1.5

Notes:

  • Chloro derivatives generally exhibit higher melting points due to stronger intermolecular forces (e.g., halogen interactions) .
  • Hydroxyethoxy-DNPH’s lower LogP (2.03) vs. estimated LogP for chloroacetaldehyde-DNPH (~1.5) reflects differences in hydrophobicity .

Reaction Efficiency :

  • Chloroacetaldehyde’s higher reactivity (due to electron-withdrawing Cl) may accelerate hydrazone formation compared to non-halogenated aldehydes .

Biological Activity

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone is a hydrazone derivative formed from the reaction of chloroacetaldehyde and 2,4-dinitrophenylhydrazine. This compound belongs to a larger class of hydrazones known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

Overview of Hydrazones

Hydrazones are characterized by the general formula R1R2C=NNH2, where R1 and R2 are typically derived from aldehydes or ketones. They have garnered attention in medicinal chemistry due to their potential pharmacological activities, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anticancer : Inhibitory effects on cancer cell proliferation.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress.

Synthesis of Chloroacetaldehyde (2,4-Dinitrophenyl)hydrazone

The synthesis involves a condensation reaction between chloroacetaldehyde and 2,4-dinitrophenylhydrazine. The reaction can be summarized as follows:

Chloroacetaldehyde+2 4 DinitrophenylhydrazineChloroacetaldehyde 2 4 Dinitrophenyl hydrazone\text{Chloroacetaldehyde}+\text{2 4 Dinitrophenylhydrazine}\rightarrow \text{Chloroacetaldehyde 2 4 Dinitrophenyl hydrazone}

The resulting product can be characterized using various techniques such as NMR spectroscopy and IR spectroscopy to confirm the formation of the hydrazone bond.

Antimicrobial Activity

Research has demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. A study evaluated several hydrazone compounds, including those derived from 2,4-dinitrophenylhydrazine, against common pathogens:

Compound Concentration (µg/ml) Zone of Inhibition (mm) Test Organism
Compound 110025Salmonella typhi
Compound 210022Streptococcus faecalis
Compound 310020Escherichia coli
Ciprofloxacin1030Control

The results indicate that compounds derived from 2,4-dinitrophenylhydrazine show promising activity against Salmonella typhi and Streptococcus faecalis with maximum inhibition at higher concentrations .

Anticancer Activity

Hydrazones have also been investigated for their anticancer properties. A review highlighted that certain hydrazones exhibit cytotoxic effects on various cancer cell lines. For example:

  • In vitro studies have shown that chloroacetaldehyde (2,4-dinitrophenyl)hydrazone can induce apoptosis in cancer cells through the activation of caspase pathways.
  • The half-maximal inhibitory concentration (IC50) values for some hydrazones were reported in the range of micromolar concentrations against breast cancer cells .

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. Studies have employed assays such as DPPH to assess the radical scavenging ability of hydrazones:

Compound DPPH Scavenging Activity (%)
Chloroacetaldehyde Hydrazone70%
Control (Ascorbic Acid)90%

The data suggests that chloroacetaldehyde (2,4-dinitrophenyl)hydrazone exhibits moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Studies

  • Antimicrobial Efficacy : A study conducted on synthesized hydrazones showed significant inhibition against Gram-positive and Gram-negative bacteria. The compound's structure was confirmed via NMR and IR spectroscopy, supporting its potential as a lead compound for antimicrobial drug development .
  • Cytotoxicity Against Cancer Cells : In a comparative study involving various hydrazones, chloroacetaldehyde derivatives demonstrated selective cytotoxicity towards breast cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer agents .

Q & A

Basic Research Questions

Q. How is chloroacetaldehyde (2,4-dinitrophenyl)hydrazone synthesized, and what are the critical parameters for achieving high yield?

  • Methodology : The compound is typically synthesized by reacting chloroacetaldehyde with 2,4-dinitrophenylhydrazine (2,4-DNPH) under acidic conditions. Critical parameters include:

  • Reaction medium : Use absolute ethanol with glacial acetic acid as a catalyst to protonate the hydrazine, enhancing nucleophilicity .
  • Reflux duration : Optimize reflux time (e.g., 4–6 hours) to ensure complete derivatization while minimizing side reactions .
  • Purification : Isolate the product via vacuum distillation, followed by recrystallization in water-ethanol mixtures to achieve >65% yield .

Q. What spectroscopic methods are recommended for characterizing chloroacetaldehyde (2,4-dinitrophenyl)hydrazone, and how can purity be assessed?

  • Methodology :

  • UV-Vis spectroscopy : Monitor the hydrazone’s absorbance peak near 360–380 nm, characteristic of the 2,4-dinitrophenyl chromophore .
  • FT-IR : Confirm the C=N stretch (~1600 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1520–1340 cm⁻¹) .
  • HPLC-MS : Use reverse-phase chromatography with mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95%) .

Q. What are the primary safety considerations when handling chloroacetaldehyde (2,4-dinitrophenyl)hydrazone in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors during synthesis .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis of chloroacetaldehyde (2,4-dinitrophenyl)hydrazone, particularly in continuous-flow systems?

  • Methodology :

  • Factor screening : Use fractional factorial designs to identify critical variables (e.g., temperature, reagent stoichiometry) .
  • Flow chemistry : Implement tubular reactors with precise temperature control (50–70°C) and residence time optimization (10–15 minutes) to enhance reproducibility and yield .
  • Response surface modeling : Apply central composite designs to predict optimal conditions (e.g., pH 3.5–4.0) for maximal derivatization efficiency .

Q. What strategies resolve contradictions in analytical data when using chloroacetaldehyde (2,4-dinitrophenyl)hydrazone as a derivatization agent for aldehyde detection?

  • Methodology :

  • Cross-validation : Compare HPLC-MS results with NMR (¹H/¹³C) to confirm structural integrity and rule out co-eluting impurities .
  • Selectivity studies : Perform competition experiments with other aldehydes (e.g., formaldehyde, acetaldehyde) to assess specificity under varying pH and temperature conditions .

Q. How do reaction conditions influence the selectivity of 2,4-dinitrophenylhydrazine derivatization toward chloroacetaldehyde over other carbonyl compounds?

  • Methodology :

  • pH control : Maintain mildly acidic conditions (pH 4–5) to favor hydrazone formation with aldehydes over ketones .
  • Temperature modulation : Lower temperatures (25–30°C) reduce side reactions with α,β-unsaturated carbonyl compounds .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity of chloroacetaldehyde while suppressing interference from hydrophobic ketones .

Q. What purification techniques are effective for isolating chloroacetaldehyde (2,4-dinitrophenyl)hydrazone from complex reaction mixtures?

  • Methodology :

  • Liquid-liquid extraction : Partition the product into ethyl acetate from aqueous layers to remove unreacted 2,4-DNPH .
  • Column chromatography : Use silica gel with hexane-ethyl acetate (3:1) gradients to separate hydrazones from byproducts .
  • Recrystallization : Final purification in ethanol-water mixtures (1:2 v/v) yields crystals with >99% purity .

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